
3,3',3''-(1,3,5-Triazinane-1,3,5-triyl)tri(propan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. The specific structure of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol includes three hydroxyl groups attached to the triazine ring, making it a versatile compound for various chemical reactions and applications.
準備方法
The synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol can be achieved through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the condensation of cyanoguanidine with the corresponding nitrile . Industrial production methods often involve the use of phosgene and alkyl or aryl amidines in the Pinner triazine synthesis . These methods provide efficient routes to produce the compound in large quantities.
化学反応の分析
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, ammonium chloride, and copper carbenoids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium carbonate can lead to the formation of substituted triazines .
科学的研究の応用
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the Gattermann reaction to attach formyl groups to aromatic substrates . In biology and medicine, triazine derivatives have been studied for their potential as cholinesterase inhibitors, which could be useful in treating neurodegenerative diseases . In industry, triazine compounds are used as biocides, herbicides, and polymer photostabilizers .
作用機序
The mechanism of action of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol involves its interaction with various molecular targets and pathways. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
類似化合物との比較
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol can be compared with other triazine derivatives such as 1,3,5-triazine-2,4,6-triamine (melamine) and 1,3,5-triazine-2,4,6-triol (cyanuric acid) . While melamine is widely used in the production of plastics and laminates, cyanuric acid is used in swimming pool disinfectants. The unique structure of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol, with its three hydroxyl groups, makes it particularly versatile for various chemical reactions and applications.
特性
CAS番号 |
61112-42-3 |
|---|---|
分子式 |
C12H27N3O3 |
分子量 |
261.36 g/mol |
IUPAC名 |
3-[3,5-bis(3-hydroxypropyl)-1,3,5-triazinan-1-yl]propan-1-ol |
InChI |
InChI=1S/C12H27N3O3/c16-7-1-4-13-10-14(5-2-8-17)12-15(11-13)6-3-9-18/h16-18H,1-12H2 |
InChIキー |
XZJZBDABXGBJIO-UHFFFAOYSA-N |
正規SMILES |
C1N(CN(CN1CCCO)CCCO)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
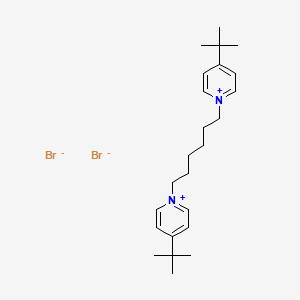

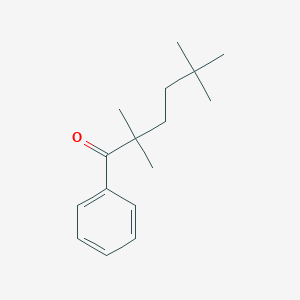
![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
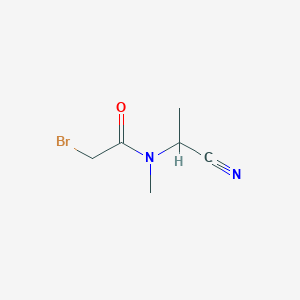
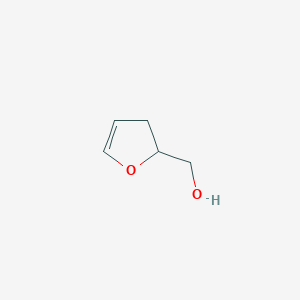
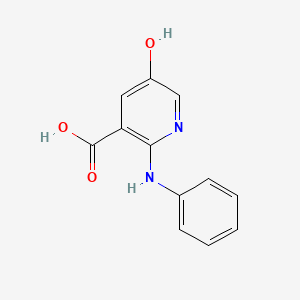

![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)


![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
